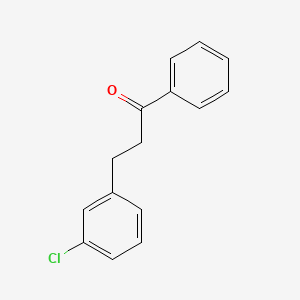

3-(3-Clorofenil)propiofenona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Chlorophenyl)propiophenone, or 3CPP, is a chemical compound with a wide range of potential applications in scientific research. It is a colorless crystalline solid that is soluble in organic solvents and has a melting point of 78-80°C. 3CPP is used in a variety of scientific experiments, including those involving the study of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

“3-(3-Clorofenil)propiofenona” se utiliza en síntesis orgánica . Es un intermedio versátil en la síntesis de diversos compuestos orgánicos .

Investigación Farmacéutica

Este compuesto se puede utilizar en investigación farmacéutica . Se pueden estudiar sus propiedades y reacciones para desarrollar nuevos fármacos o mejorar los existentes .

Ciencia de Materiales

En ciencia de materiales, “this compound” se puede utilizar para estudiar las propiedades de los materiales y sus reacciones en diversas condiciones .

Reducción Asimétrica Biocatalizada

“this compound” se puede utilizar como reactivo para sintetizar “(S)-3-cloro-1-fenilpropanol” mediante el método de reducción asimétrica biocatalizada .

Influencia de los Solventes y la Temperatura

Se ha investigado la influencia de los solventes y la temperatura en el rendimiento y la enantioselectividad de la fenilación de “3′-cloropropiofenona” . Esto puede proporcionar información valiosa sobre el comportamiento del compuesto en diferentes condiciones.

Síntesis a partir de Benzaldehído y 3-Clorobenzaldehído

“this compound” se puede sintetizar a partir de Benzaldehído y 3-Clorobenzaldehído . Esto proporciona un método para producir el compuesto en el laboratorio.

Safety and Hazards

3-(3-Chlorophenyl)propiophenone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . It is also advised to avoid ingestion and inhalation .

Mecanismo De Acción

Target of Action

It’s structurally similar to propafenone , a class 1c anti-arrhythmic medication, which primarily targets sodium ion channels in cardiac muscle cells .

Mode of Action

Propafenone works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . It’s more selective for cells with a high rate but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications .

Biochemical Pathways

It’s used as a reactant in the synthesis of (s)-3-chloro-1-phenylpropanol via bio-catalyzed asymmetric reduction method .

Pharmacokinetics

Propafenone, a structurally similar compound, is metabolized primarily in the liver and requires dosing two or three times daily to maintain steady blood levels due to its short half-life .

Result of Action

It’s used in the synthesis of drugs such as bupropion hydrochloride, dapoxetine, and maraviroc .

Action Environment

The yield and enantioselectivity of the phenylation of 3′-chloropropiophenone have been investigated, and it was found that solvents and temperature can influence these parameters .

Análisis Bioquímico

Biochemical Properties

3-(3-Chlorophenyl)propiophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 3-(3-Chlorophenyl)propiophenone and cytochrome P450 can lead to the formation of reactive metabolites, which may further interact with cellular proteins and nucleic acids, potentially leading to cellular damage or alterations in cellular function .

Cellular Effects

3-(3-Chlorophenyl)propiophenone has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 3-(3-Chlorophenyl)propiophenone can lead to the activation of stress response pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis. Additionally, this compound can modulate the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases, which are essential for cellular defense against oxidative stress .

Molecular Mechanism

The molecular mechanism of action of 3-(3-Chlorophenyl)propiophenone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, such as cytochrome P450, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can result in the formation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including lipids, proteins, and DNA. Furthermore, 3-(3-Chlorophenyl)propiophenone can influence gene expression by modulating transcription factors, such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant and detoxification genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-Chlorophenyl)propiophenone can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(3-Chlorophenyl)propiophenone is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or acidic conditions. Long-term exposure to this compound in in vitro or in vivo studies has been associated with cumulative cellular damage, including increased oxidative stress and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of 3-(3-Chlorophenyl)propiophenone vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects, while at higher doses, it can induce toxic effects. Threshold effects have been observed, where a specific dosage level leads to a significant increase in cellular damage and toxicity. High doses of 3-(3-Chlorophenyl)propiophenone have been associated with liver and kidney damage, as well as alterations in hematological parameters, such as increased levels of liver enzymes and decreased red blood cell counts .

Metabolic Pathways

3-(3-Chlorophenyl)propiophenone is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The metabolism of this compound can lead to the formation of reactive metabolites, which can further interact with cellular components and influence metabolic flux. Additionally, 3-(3-Chlorophenyl)propiophenone can affect metabolite levels by modulating the activity of enzymes involved in key metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle .

Transport and Distribution

The transport and distribution of 3-(3-Chlorophenyl)propiophenone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 3-(3-Chlorophenyl)propiophenone can bind to intracellular proteins, such as albumin, which can influence its localization and accumulation. The distribution of this compound within tissues is also affected by its lipophilicity, which allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of 3-(3-Chlorophenyl)propiophenone is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 3-(3-Chlorophenyl)propiophenone can localize to the mitochondria, where it can influence mitochondrial function and induce oxidative stress. Additionally, this compound can be targeted to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and detoxification processes .

Propiedades

IUPAC Name |

3-(3-chlorophenyl)-1-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADQEXRPDXILFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350535 |

Source

|

| Record name | 3-(3-Chlorophenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58122-03-5 |

Source

|

| Record name | 3-(3-Chlorophenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1298328.png)

![4-(chloromethyl)-2H-benzo[h]chromen-2-one](/img/structure/B1298334.png)

![Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B1298356.png)

![7-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298365.png)